molecular formula C24H19F3N6OS B456699 N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B456699
M. Wt: 496.5g/mol
InChI Key: XSCGIZVQNUEAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a thienyl group, and a trifluoromethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-benzyl-1H-pyrazole ring through the reaction of benzylhydrazine with an appropriate diketone under acidic conditions.

    Thienyl Group Introduction: The 5-ethyl-2-thienyl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid derivative and a suitable halide.

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazolo[1,5-a]pyrimidine core is formed through a cyclization reaction involving the pyrazole derivative and a suitable nitrile or amide under basic conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and pyrazole rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted derivatives at the benzyl and trifluoromethyl groups.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-3-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-ethyl-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thienyl group contributes to its electronic properties and potential bioactivity.

Properties

Molecular Formula

C24H19F3N6OS

Molecular Weight

496.5g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H19F3N6OS/c1-2-16-8-9-19(35-16)17-12-20(24(25,26)27)33-22(28-17)13-18(30-33)23(34)29-21-10-11-32(31-21)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,29,31,34)

InChI Key

XSCGIZVQNUEAAE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5

Origin of Product

United States

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